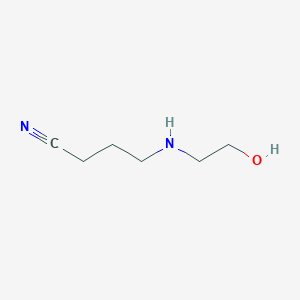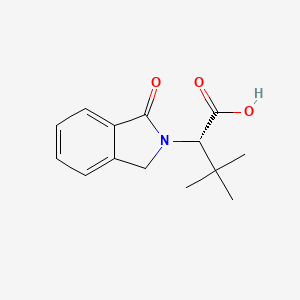
2,6-Dichloro-4-methylthiopyridine
概要
説明
2,6-Dichloro-4-methylthiopyridine is an organic compound. It has a molecular formula of C6H5Cl2NS and a molecular weight of 194.08 g/mol. It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methylthio group attached. The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .科学的研究の応用
2,6-Dichloro-4-methylthiopyridine has been extensively studied for its potential therapeutic applications in treating cancer, autoimmune diseases, and other related disorders. It has been shown to inhibit the activity of various PTPs, which are involved in the regulation of cell signaling pathways. This compound has been shown to induce apoptosis in cancer cells and suppress the growth of tumors. It has also been studied for its potential use in treating autoimmune diseases such as type 1 diabetes and multiple sclerosis.
作用機序
Target of Action
It is often used as an intermediate in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it participates in .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would likely depend on the specific compounds it is synthesized into .
Result of Action
As an intermediate in organic synthesis, its effects would likely be determined by the properties of the specific compounds it is synthesized into .
Action Environment
Like other chemicals, factors such as temperature, ph, and presence of other chemicals could potentially affect its reactivity .
実験室実験の利点と制限
2,6-Dichloro-4-methylthiopyridine is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. However, it has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research on 2,6-Dichloro-4-methylthiopyridine should focus on exploring its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders. In addition, further studies are needed to investigate the optimal dosage and administration of this compound and to develop more efficient synthesis methods to improve its solubility and reduce its toxicity.
In conclusion, this compound is a promising compound with a diverse range of potential therapeutic applications. Its ability to inhibit PTPs makes it a valuable tool for studying cell signaling pathways and developing new treatments for cancer and autoimmune diseases. Further research is needed to fully explore its potential and to develop more efficient synthesis methods to improve its solubility and reduce its toxicity.
生化学分析
Biochemical Properties
2,6-Dichloro-4-methylthiopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes involved in detoxification pathways, thereby affecting cellular metabolism and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular structures .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification and oxidative stress responses. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the overall distribution and activity of this compound .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2,6-dichloro-4-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJPWCFQOCCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3039994.png)
![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)


![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)


![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)



